molecular formula C3H6N4O2 B14736305 2-(Diaminomethylidenehydrazinylidene)acetic acid CAS No. 6237-77-0

2-(Diaminomethylidenehydrazinylidene)acetic acid

Cat. No.: B14736305
CAS No.: 6237-77-0
M. Wt: 130.11 g/mol
InChI Key: KYJNVSMTPGUARM-UHFFFAOYSA-N
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Description

2-(Diaminomethylidenehydrazinylidene)acetic acid is a chemical compound with the molecular formula C₃H₆N₄O₂ It is known for its unique structure, which includes both hydrazine and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diaminomethylidenehydrazinylidene)acetic acid typically involves the condensation of glyoxylic acid or its ethyl ester with carboxamides of different basicity. Elemental iodine is often used as an acid catalyst for this condensation reaction, which has been shown to yield higher amounts of the desired product compared to other catalysts like p-toluenesulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The choice of catalyst and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Diaminomethylidenehydrazinylidene)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The hydrazine and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

2-(Diaminomethylidenehydrazinylidene)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Diaminomethylidenehydrazinylidene)acetic acid involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Diaminoacetic acid: Similar in structure but lacks the hydrazine group.

    Hydrazinylideneacetic acid: Contains the hydrazine group but differs in the arrangement of functional groups.

Uniqueness

2-(Diaminomethylidenehydrazinylidene)acetic acid is unique due to the presence of both hydrazine and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

6237-77-0

Molecular Formula

C3H6N4O2

Molecular Weight

130.11 g/mol

IUPAC Name

2-(diaminomethylidenehydrazinylidene)acetic acid

InChI

InChI=1S/C3H6N4O2/c4-3(5)7-6-1-2(8)9/h1H,(H,8,9)(H4,4,5,7)

InChI Key

KYJNVSMTPGUARM-UHFFFAOYSA-N

Canonical SMILES

C(=NN=C(N)N)C(=O)O

Origin of Product

United States

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